![molecular formula C25H30N2OSi B2838641 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one CAS No. 1807857-25-5](/img/structure/B2838641.png)

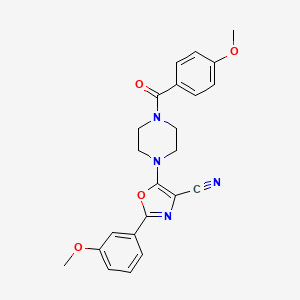

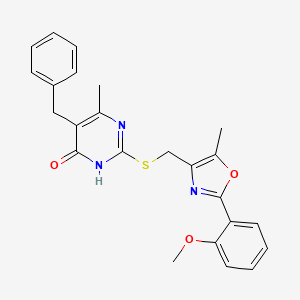

7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Asymmetric Catalysis

Compounds with complex allyl, methyl, and dialkylamino groups often play a crucial role in asymmetric catalysis, especially in the synthesis of chiral molecules. For instance, asymmetric addition reactions catalyzed by chiral β-amino alcohols have been demonstrated to promote dialkylzinc additions to aldehydes, a process crucial for synthesizing enantiomerically pure compounds (Kitamura, Oka, & Noyori, 1999).

Antimycotic Applications

Derivatives similar to the queried compound, particularly those containing allylamine side chains, have been explored for their antimycotic properties. Research on benzo[b]thiophene analogs of allylamine antimycotics shows significant antifungal activity, suggesting potential applications in developing new antimicrobial agents (Nussbaumer, Petrányi, & Stütz, 1991).

Antibacterial and Biocidal Properties

Novel cyclic-amine monomers, including those with allyl and dimethyl groups, have been synthesized and copolymerized to exhibit high antibacterial activities. Such compounds are promising for creating surfaces and materials with durable and regenerable antibacterial properties, applicable in medical devices and sanitary products (Sun & Sun, 2001).

Antihypertensive and Cardiovascular Research

Compounds containing dimethylamino and allyl groups have been investigated for their potential antihypertensive activity. The design and synthesis of such molecules contribute to understanding the mechanisms underlying blood pressure regulation and developing new therapeutic agents for hypertension (Evans et al., 1983).

Molecular Electronics and Photonics

Organic dyes and semiconductors incorporating allyl, methyl, and dialkylamino groups are crucial for developing optoelectronic devices. These compounds, with their ability to undergo reversible redox processes and exhibit long-wavelength absorption, are integral to creating efficient organic light-emitting diodes (OLEDs) and solar cells (Suzuki et al., 2001).

Safety And Hazards

特性

IUPAC Name |

3-[bis(prop-2-enyl)amino]-5,5-dimethyl-7-[methyl(prop-2-enyl)amino]benzo[b][1]benzosilin-10-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2OSi/c1-7-14-26(4)19-10-12-21-23(17-19)29(5,6)24-18-20(11-13-22(24)25(21)28)27(15-8-2)16-9-3/h7-13,17-18H,1-3,14-16H2,4-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTHAPNBIVETOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=C)C1=CC2=C(C=C1)C(=O)C3=C([Si]2(C)C)C=C(C=C3)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2838561.png)

![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)

![N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838566.png)

![N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2838570.png)

![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine](/img/structure/B2838571.png)

![2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide](/img/structure/B2838577.png)

![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2838578.png)

![10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2838579.png)